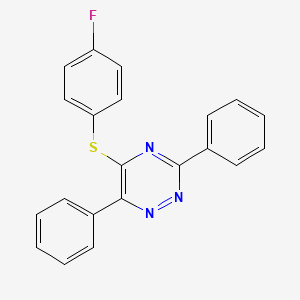

3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide

Descripción

Propiedades

IUPAC Name |

5-(4-fluorophenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3S/c22-17-11-13-18(14-12-17)26-21-19(15-7-3-1-4-8-15)24-25-20(23-21)16-9-5-2-6-10-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVMQFXCRHHNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide typically involves the reaction of 3,6-diphenyl-1,2,4-triazine with 4-fluorophenyl sulfide under specific conditions. One common method is to use a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding sulfide.

Substitution: Formation of substituted triazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide exhibit promising anticancer properties. For instance, triazine derivatives have been evaluated for their efficacy against various cancer cell lines. The National Cancer Institute (NCI) protocols have shown that certain triazine derivatives possess significant antitumor activity, with mean growth inhibition values indicating potential as therapeutic agents .

Case Study:

In a study involving triazine derivatives, compounds were tested against a panel of approximately sixty cancer cell lines. The results demonstrated an average cell growth inhibition rate of 12.53%, suggesting that modifications in the triazine structure could enhance biological activity .

2. Antimicrobial Properties

Compounds containing triazine rings have also been explored for their antimicrobial effects. The structural characteristics of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide may contribute to its ability to inhibit microbial growth, making it a candidate for further investigation in the development of new antimicrobial agents.

Material Science Applications

1. Photovoltaic Materials

Triazines are known for their electronic properties and stability, making them suitable for applications in photovoltaic materials. Research has indicated that incorporating triazine compounds into polymer matrices can enhance the efficiency of solar cells by improving charge transport properties.

Data Table: Comparison of Triazine Derivatives in Photovoltaic Applications

Mecanismo De Acción

The mechanism of action of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine

- 3,3′-(2,4-Pyridinediyl)bis(5,6-diphenyl-1,2,4-triazine)

- 3-(2′-(4,6-diphenyl-1,3,5-triazin-2-yl)-[1,1′-biphenyl]-2-yl)-9-phenyl-9H-carbazole (PhCzTAZ)

Uniqueness

3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide is unique due to the presence of the fluorophenyl sulfide group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Actividad Biológica

3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide is a compound belonging to the class of triazine derivatives. It has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide is . The compound features a triazine ring substituted with diphenyl and fluorophenyl sulfide groups, which contribute to its unique chemical properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, a series of 5,6-diaryl-1,2,4-triazines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines (MGC-803, EC-109, and PC-3). One notable derivative exhibited a more potent inhibitory effect than the standard drug 5-Fluorouracil (5-Fu), indicating that modifications in the triazine structure can enhance biological efficacy .

Table 1: Antiproliferative Activity of Selected Triazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11E | MGC-803 | <1 | Induces apoptosis; cell cycle arrest at G2/M phase |

| 11A | EC-109 | 2 | Apoptosis induction |

| 11B | PC-3 | 1.5 | Inhibits colony formation |

The compound 11E demonstrated significant effects on cellular morphology and mitochondrial membrane potential, leading to apoptosis through modulation of apoptosis-related proteins .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . The presence of the fluorophenyl group is believed to enhance binding affinity to specific biological targets. Studies suggest that triazine derivatives can act as effective inhibitors for enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings significantly affect biological activity. For example:

- Substitution with halogens like fluorine enhances antiproliferative activity compared to methyl substitutions.

- The size and electronegativity of substituents play crucial roles in determining the compound's interaction with biological targets .

Synthetic Routes

The synthesis of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide typically involves:

- Reaction of 3,6-diphenyl-1,2,4-triazine with 4-fluorophenyl sulfide.

- Use of solvents such as dichloromethane under controlled conditions to ensure high yield and purity.

Table 2: Synthetic Conditions for Triazine Derivatives

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 3,6-diphenyl-1,2,4-triazine + 4-fluorophenyl sulfide | Room temperature or slightly elevated temperature |

| 2 | Catalyst (if necessary) | Solvent: Dichloromethane |

Case Studies

A notable study explored the synthesis of various triazine derivatives and their biological evaluations. Among these compounds, those with a triazole moiety showed enhanced cytotoxicity against cancer cells compared to their non-modified counterparts. This suggests that structural modifications can lead to improved pharmacological profiles .

Q & A

Q. What safety protocols are critical when handling this compound in advanced reaction setups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.